molecular formula C8H9ClF3N3O2S B2978083 N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide CAS No. 339276-24-3

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide

Cat. No.: B2978083
CAS No.: 339276-24-3
M. Wt: 303.68
InChI Key: NJLAWKXFFMAQLJ-UHFFFAOYSA-N
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Description

N'-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide is a sulfonohydrazide derivative featuring a substituted pyridine ring. The compound’s key structural elements include:

  • Pyridine core: A 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, a motif common in pesticides due to its electron-withdrawing properties and stability .
  • Sulfonohydrazide backbone: The methanesulfonohydrazide group (-SO₂-NH-NH-CH₃) may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF3N3O2S/c1-15(14-18(2,16)17)7-6(9)3-5(4-13-7)8(10,11)12/h3-4,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLAWKXFFMAQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s interaction with spectrin-like proteins affects various biochemical pathways within the oomycetes. It disrupts the normal functioning of the cells, leading to their death. The exact biochemical pathways affected by N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide are still under investigation.

Result of Action

The action of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide results in the inhibition of the growth of oomycetes. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation. This leads to the control of diseases caused by oomycetes, such as late blight of potato.

Biological Activity

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide, a compound with the CAS number 338748-70-2, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H13ClF3N3O2S
  • Molecular Weight : 415.82 g/mol
  • Boiling Point : 521.6 ± 60.0 °C (predicted)
  • Density : 1.491 ± 0.06 g/cm³ (predicted)
  • pKa : 8.42 ± 0.50 (predicted) .

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical to bacterial survival, such as those involved in cell wall synthesis and metabolic pathways.
  • Antimicrobial Properties : The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial efficacy against resistant strains .

Antimicrobial Effects

Recent studies have highlighted the compound's effectiveness against various microbial strains:

  • Minimum Inhibitory Concentration (MIC) values have been reported for related sulfonamide derivatives, indicating potent activity against multidrug-resistant bacteria including MRSA and VRE. For instance, derivatives with similar structures demonstrated MIC values as low as 9.5 μg/ml against MRSA .

Cytotoxicity Studies

Research has also explored the cytotoxic effects of this compound:

  • In vitro studies showed that at certain concentrations, the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting potential applications in targeted cancer therapies .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A recent investigation found that derivatives of this compound were effective against Gram-positive and Gram-negative bacteria, with some exhibiting bactericidal properties at concentrations below 10 μg/ml .
  • Evaluation of Cytotoxicity :
    • In a study assessing cytotoxic effects on human cancer cell lines, it was found that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating significant potency .
  • Mechanistic Insights :
    • Research indicated that the trifluoromethyl group plays a crucial role in enhancing the compound's interaction with target proteins involved in microbial resistance mechanisms, thus improving its overall efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against MRSA < 10 μg/ml
CytotoxicityInduces apoptosis in cancer cells
Enzymatic inhibitionInhibits key bacterial enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Primary Application References
N'-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide C₉H₁₀ClF₃N₃O₂S (inferred) ~322.7 (calc.) Methanesulfonohydrazide, methyl group on hydrazide Hypothesized fungicide/nematicide
Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide) C₁₆H₁₁ClF₆N₂O 396.7 Benzamide group, ethyl linker Fungicide, nematicide
Fluopicolide (2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide) C₁₅H₉Cl₃F₃N₂O 409.6 Dichlorobenzamide, methyl linker Fungicide (oomycetes control)
N'-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide C₂₀H₁₅ClF₃N₃O₂S 453.9 Naphthalenesulfonohydrazide, propargyl group Research chemical (unspecified)
N-Allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide C₁₆H₁₄Cl₂F₃N₃O₂S 440.3 Allyl group, chlorobenzene substitution Agrochemical intermediate

Key Comparative Findings

Bioactivity and Target Specificity: Fluopyram and fluopicolide are commercially used fungicides with broad-spectrum activity. Their efficacy is attributed to the pyridinyl group’s interaction with fungal succinate dehydrogenase (SDHI inhibitors) . Fluopyram is notably effective against Meloidogyne enterolobii in tomatoes, with systemic action via seed treatment . In contrast, sulfonohydrazides like the target compound may require metabolic activation for nematicidal activity.

Stability and Environmental Fate: Fluopyram undergoes photodegradation to metabolites like 3-chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine, indicating susceptibility to UV light . The sulfonohydrazide group in the target compound may confer greater hydrolytic stability due to stronger S-N bonds. Fluopicolide’s tolerance in food crops (e.g., grapes, potatoes) is well-documented, with residues monitored as the parent compound . Sulfonohydrazides, however, may produce degradates requiring regulatory scrutiny.

Synthetic Accessibility: Fluopyram and fluopicolide are synthesized via amide coupling reactions, leveraging the pyridinyl-ethyl or pyridinyl-methyl linkers . The target compound’s sulfonohydrazide synthesis would require sulfonyl chloride intermediates, as seen in related compounds (e.g., ).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide, and how do reaction conditions influence yield and purity?

  • Methodology : A typical synthesis involves coupling reactions using intermediates like 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives with methanesulfonohydrazide. Key steps include:

  • Use of polar aprotic solvents (e.g., DMF, THF) for solubility enhancement .
  • Base catalysts (e.g., K₂CO₃) to deprotonate intermediates and facilitate nucleophilic substitution .
  • Temperature control (room temperature to reflux) to minimize side reactions like hydrolysis of trifluoromethyl groups .
    • Data Analysis : Yield optimization requires monitoring via HPLC or LC-MS to assess purity. Contradictions in reported yields (e.g., 60–85%) may arise from variations in stoichiometry or solvent purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies pyridinyl ring protons (δ 7.5–8.5 ppm) and sulfonamide signals (δ 3.0–3.5 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 362.05) and isotopic patterns for chlorine .
  • HPLC : Reversed-phase C18 columns with acetonitrile/water gradients resolve impurities from hydrolyzed byproducts .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions, and what mechanistic challenges arise?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group deactivates the pyridinyl ring, reducing electrophilic substitution rates. However, it stabilizes transition states in Suzuki-Miyaura couplings via inductive effects .
  • Contradictions : Some studies report low yields (<50%) for Buchwald-Hartwig aminations due to steric hindrance from the sulfonamide group, while others achieve >70% using bulky ligands (e.g., XPhos) .

Q. What computational modeling approaches predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., EGFR), focusing on hydrogen bonds between the sulfonamide and catalytic residues .
  • QSAR : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with inhibitory activity. The trifluoromethyl group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability .

Q. How do conflicting toxicity profiles reported in safety data sheets (SDS) inform laboratory handling protocols?

  • Analysis :

  • Sigma-Aldrich SDS (2016) classifies the compound as a skin/eye irritant (GHS Category 2) but does not list respiratory toxicity .
  • AK Scientific SDS (2024) highlights specific organ toxicity (respiratory system) under GHS Category 3, advising fume hood use and PPE .
    • Resolution : Discrepancies likely stem from batch-specific impurities (e.g., residual chlorinated intermediates). Implement universal precautions:
  • Conduct reactions in ventilated hoods.
  • Use nitrile gloves and chemical goggles .

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